molecular formula C11H10F2O2 B6228200 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1340496-18-5

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6228200
CAS No.: 1340496-18-5
M. Wt: 212.2
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Description

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a fluorinated benzopyran derivative. This compound is notable for its unique structural features, including the presence of two fluorine atoms at positions 5 and 7, and two methyl groups at position 2. These modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

CAS No.

1340496-18-5

Molecular Formula

C11H10F2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-difluoro-2-hydroxyacetophenone with isobutyric anhydride in the presence of a base, such as potassium carbonate, to form the desired benzopyran structure . The reaction is usually carried out in an organic solvent like toluene, under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as potassium-competitive acid blockers (P-CABs), inhibiting gastric acid secretion by competitively binding to the H+/K±ATPase enzyme . This mechanism is particularly relevant in the treatment of acid-related disorders.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluorochroman-4-one: A closely related compound with similar structural features but lacking the dimethyl groups.

    2,2-Dimethylchroman-4-one: Another related compound that lacks the fluorine atoms.

Uniqueness

The presence of both fluorine atoms and dimethyl groups in 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry.

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